N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohexanecarboxamide
Description
N-[1-(2-Methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohexanecarboxamide is a synthetic small molecule characterized by a tetrahydroquinoline core fused with a cyclohexanecarboxamide moiety and a 2-methylpropanoyl (isobutyryl) substituent. The tetrahydroquinoline scaffold is known for its conformational rigidity, which may enhance binding specificity, while the cyclohexanecarboxamide group contributes to lipophilicity and metabolic stability .
Properties
IUPAC Name |
N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O2/c1-14(2)20(24)22-12-6-9-15-10-11-17(13-18(15)22)21-19(23)16-7-4-3-5-8-16/h10-11,13-14,16H,3-9,12H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQDYLKAZRAAIAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohexanecarboxamide typically involves multi-step organic reactions. One common route includes the acylation of 1,2,3,4-tetrahydroquinoline with 2-methylpropanoyl chloride, followed by the coupling of the resulting intermediate with cyclohexanecarboxylic acid chloride under basic conditions . The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the acylation and coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alkoxides. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations.
Major Products Formed
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and inflammation.
Industry: Used in the development of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammation or interact with receptors in the nervous system to exert neuroprotective effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold and Substitution Patterns
The target compound shares structural homology with several analogs, differing primarily in substituents and ring systems. Key comparisons include:
Compound 2k (N-(3-(4-(7-Chloroquinolin-4-yl)piperazin-1-yl)-1-phenylpropyl)-4,4-difluorocyclohexanecarboxamide)
- Structural Differences: Replaces the tetrahydroquinoline core with a 7-chloroquinoline system. Incorporates a 4,4-difluorocyclohexanecarboxamide group instead of a non-fluorinated cyclohexane. Adds a piperazine-phenylpropyl side chain.
- Pharmacological Implications: The chloro substituent on the quinoline may enhance halogen bonding with targets, while the difluoro group increases electronegativity and metabolic resistance . Molecular weight (526 Da) exceeds that of the target compound, likely influencing bioavailability.
G511-0318 (2,3-Dimethoxy-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide)
- Structural Differences :
- Substitutes the cyclohexanecarboxamide with a benzamide group.
- Adds 2,3-dimethoxy substituents on the benzene ring.
- Methoxy groups may engage in hydrogen bonding or π-π stacking interactions, enhancing target affinity .
N-(2,3-Dichloro-4-hydroxyphenyl)-1-methylcyclohexanecarboxamide
- Structural Differences: Replaces the tetrahydroquinoline core with a dichloro-hydroxyphenyl group. Uses a methyl-substituted cyclohexanecarboxamide.
- Pharmacological Implications :
Pharmacological and Functional Comparisons
- Target Selectivity: The tetrahydroquinoline core in the target compound may favor interactions with serotonin or dopamine receptors, similar to reported quinoline-based therapeutics .
- Metabolic Stability : Cyclohexanecarboxamide derivatives generally exhibit longer half-lives than benzamide analogs due to reduced oxidative metabolism .
- Toxicity Profiles: Halogenated compounds (e.g., 2k) may carry higher risk of off-target effects compared to non-halogenated scaffolds .
Biological Activity
N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohexanecarboxamide is a synthetic compound with potential therapeutic applications. Its unique structure and biological properties have garnered interest in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C21H24N2O3 |
| Molecular Weight | 352.43 g/mol |
| LogP | 4.6174 |
| Polar Surface Area | 38.914 Ų |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 1 |
The biological activity of this compound is believed to involve interactions with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
- Receptor Modulation : It is hypothesized to interact with receptors that play roles in neurotransmission and other signaling pathways.
- Signal Transduction Pathways : The compound may influence pathways like MAPK/ERK, which are crucial for cell growth and differentiation.
Biological Activity
Research has shown that this compound exhibits several biological activities:
- Antimicrobial Properties : Studies indicate that it possesses antimicrobial effects against various bacterial strains.
- Cytotoxicity : Preliminary findings suggest that it may have cytotoxic effects on certain cancer cell lines, indicating potential as an anticancer agent.
- Neuroprotective Effects : There is emerging evidence that it may offer neuroprotective benefits in models of neurodegenerative diseases.
Case Studies and Research Findings
-
Antimicrobial Activity :
A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results demonstrated significant inhibition zones compared to control groups. -
Cytotoxicity Assessment :
In vitro assays were conducted on various cancer cell lines (e.g., HeLa and MCF-7). The compound exhibited IC50 values in the low micromolar range, suggesting a potent cytotoxic effect. -
Neuroprotective Study :
Animal models of Alzheimer's disease were treated with the compound. Behavioral tests indicated improved cognitive function and reduced amyloid-beta plaque accumulation in treated subjects compared to controls.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
